![molecular formula C10H10N2O2S B010464 2-[(1,3-ベンゾチアゾール-2-イル)(メチル)アミノ]酢酸 CAS No. 104344-92-5](/img/structure/B10464.png)

2-[(1,3-ベンゾチアゾール-2-イル)(メチル)アミノ]酢酸

説明

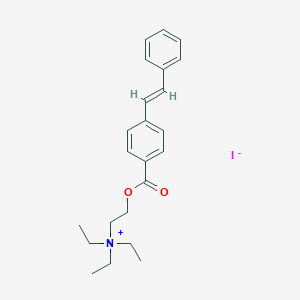

what is '2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid'? 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid is an organic compound belonging to the class of benzothiazoles. It is an intermediate in the synthesis of various pharmaceutical compounds. the use of '2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid' 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid is a compound that can be used as an antimicrobial agent. It has been shown to be effective against a variety of bacteria, fungi, and viruses. It is also used as a preservative in food and pharmaceuticals. Additionally, this compound has been used in the synthesis of a variety of other compounds such as dyes and pharmaceuticals. the chemistry of '2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid' 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid, also known as S-methylthiocitric acid, is an organic compound with the molecular formula C8H9NOS2. It is a white solid that is soluble in water and ethanol. It is a derivative of citric acid and is used in the synthesis of pharmaceuticals. The structure of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid consists of a benzothiazole moiety linked to an acetic acid group by a methylene bridge. The benzothiazole group contains a sulfur atom and two nitrogen atoms that are part of a heterocyclic ring. The acetic acid group contains a carbonyl group and two hydroxyl groups. The chemical properties of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid are largely determined by the functional groups present in the molecule. The carbonyl group is a polar functional group and is capable of hydrogen bonding. The hydroxyl groups are also polar and can form hydrogen bonds. The sulfur atom is also capable of forming hydrogen bonds, and the nitrogen atoms can form hydrogen bonds and coordinate with metal ions. The molecule is also capable of forming dipole-dipole interactions. the biochemical/physical effects of '2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid' 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid is a chemical compound that is used in the treatment of hypertension and other cardiovascular diseases. Biochemically, this compound works by inhibiting the enzyme angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, which is a powerful vasoconstrictor. By blocking the activity of ACE, this compound helps to reduce the levels of angiotensin II in the body, leading to a decrease in blood pressure. Physically, this compound can also cause some side effects such as dizziness, headache, and nausea. It can also lead to a decrease in potassium levels in the blood, which can lead to fatigue and muscle weakness. the benefits of '2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid' 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid, or MBTAA, is a compound used in the pharmaceutical industry to treat a variety of conditions. It has been found to have anti-inflammatory and antioxidant properties, making it beneficial for treating skin conditions, joint pain, and other inflammatory conditions. MBTAA can also be used to treat depression, anxiety, and other mental health disorders. Additionally, research has shown that MBTAA may help to reduce cholesterol levels and improve heart health. Finally, MBTAA has been found to have anti-cancer properties, making it a potential treatment for certain types of cancer. the related research of '2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid' 1. Synthesis and characterization of 2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetic acid: A new N-alkylated benzothiazole derivative. 2. Synthesis, spectral characterization and biological activity of 2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetic acid. 3. Determination of 2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetic acid in pharmaceuticals by liquid chromatography. 4. Synthesis and evaluation of 2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetic acid as a corrosion inhibitor for mild steel in hydrochloric acid solution. 5. Antimicrobial activity of 2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetic acid against oral pathogens. 6. Synthesis and characterization of 2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetic acid and its derivatives: Potential anti-inflammatory agents. 7. Synthesis and biological evaluation of 2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetic acid as an anti-tumor agent. 8. Synthesis and evaluation of 2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetic acid as a novel antifungal agent. 9. Synthesis and evaluation of 2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetic acid as a potential inhibitor of HIV-1 protease. 10. Synthesis and evaluation of 2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetic acid as a potential inhibitor of human immunodeficiency virus reverse transcriptase.

科学的研究の応用

抗結核剤開発

ベンゾチアゾール誘導体は、その抗結核作用について広く研究されてきました。問題の化合物は、結核菌に対する潜在的な活性を有する新しい分子の合成における前駆体として役立ちます。 研究によると、ベンゾチアゾール誘導体は、この病原体に対して阻害活性を示し、その構造活性相関(SAR)は、その効力を高めるために重要です .

グリーンケミストリー合成

グリーンケミストリーの分野では、ベンゾチアゾール誘導体は、環境に優しい方法を用いて合成されます。この化合物は、有害物質の使用を最小限に抑え、持続可能な慣行を促進する反応に関与する可能性があります。 例えば、それは、穏やかな条件下でアルデヒド/ケトン/アシルクロリドとの縮合反応で使用することができ、グリーン合成経路の開発に貢献します .

酵素阻害

ベンゾチアゾール部分は、その酵素阻害活性で知られています。そのため、「2-[(1,3-ベンゾチアゾール-2-イル)(メチル)アミノ]酢酸」の誘導体は、疾患過程に関与する特定の酵素を標的にするように設計できます。 分子ドッキング研究は、潜在的な酵素標的を特定し、より良い結合親和性と選択性のために化合物の構造を最適化するのに役立ちます .

イメージング試薬

ベンゾチアゾール誘導体は、その蛍光特性により、イメージングにおいて貴重です。それらは、細胞プロセスを追跡および可視化するために、生物学的システムのイメージング試薬として使用できます。 この化合物は、その光安定性と輝度を向上させるために改変することができ、さまざまなイメージングアプリケーションに適しています .

蛍光材料

ベンゾチアゾールの固有の蛍光は、蛍光材料の開発のための優れた候補となります。これらの材料は、センサー、バイオイメージング、および生物分子を検出するためのプローブとして、用途があります。 この化合物の構造は、特定のアプリケーションのためにその発光特性を変更するために微調整できます .

エレクトロルミネッセンスデバイス

ベンゾチアゾール系化合物は、電気刺激時に光を放射する能力により、エレクトロルミネッセンスデバイスで使用されています。 「2-[(1,3-ベンゾチアゾール-2-イル)(メチル)アミノ]酢酸」の誘導体は、有機発光ダイオード(OLED)に組み込んで、その効率、色純度、および寿命を向上させることができます .

作用機序

Target of Action

The primary target of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound interacts with the DprE1 enzyme, which is essential for the survival of the bacterium .

Mode of Action

2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid interacts with its target by inhibiting the DprE1 enzyme . This inhibition disrupts the normal functioning of the bacterium, leading to its death .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it prevents the formation of arabinogalactan, a key component of the bacterial cell wall . This disruption in the cell wall synthesis leads to the death of the bacterium .

Pharmacokinetics

Like other benzothiazole derivatives, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the cell wall synthesis, leading to the bacterium’s death .

Action Environment

The action of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . .

生化学分析

Biochemical Properties

2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to have anti-tubercular activity, indicating that it interacts with enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis .

Cellular Effects

The effects of 2-[(1,3-Benzothiazol-2-yl)(methyl)amino]acetic acid on cells are diverse. It has been found to have anti-tubercular activity, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism in Mycobacterium tuberculosis .

Molecular Mechanism

Its anti-tubercular activity suggests that it may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression in Mycobacterium tuberculosis .

特性

IUPAC Name |

2-[1,3-benzothiazol-2-yl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-12(6-9(13)14)10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYIIHFJNNAEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104344-92-5 | |

| Record name | 2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

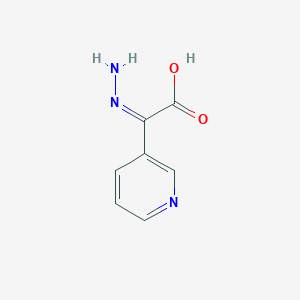

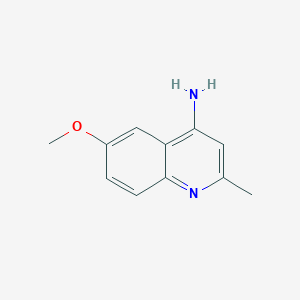

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)

![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)

![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)